molecular formula C4H14Cl2N2 B1393799 sec-Butylhydrazine dihydrochloride CAS No. 1177361-36-2

sec-Butylhydrazine dihydrochloride

Cat. No.: B1393799
CAS No.: 1177361-36-2
M. Wt: 161.07 g/mol
InChI Key: LKAMBWQCMVFVEE-UHFFFAOYSA-N
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Description

sec-Butylhydrazine dihydrochloride: is a chemical compound with the molecular formula C4H14Cl2N2. It is a derivative of hydrazine, characterized by the presence of a sec-butyl group attached to the hydrazine moiety. This compound is typically found as a white to yellow solid or semi-solid and is used in various scientific research applications .

Scientific Research Applications

sec-Butylhydrazine dihydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for sec-Butylhydrazine dihydrochloride are not mentioned, the field of synthetic chemistry, which includes the synthesis and study of such compounds, faces several challenges and opportunities. These include achieving higher selectivity and efficiency in reactions, developing environmentally benign processes, and harnessing sustainable energy sources . The ability to synthesize new molecules and materials continues to be crucial for advancements in various fields, including life science, environmental science, material science, energy science, and information science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butylhydrazine dihydrochloride generally involves the reaction of sec-butylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: sec-Butylhydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .

Mechanism of Action

The mechanism of action of sec-Butylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The pathways involved in its action include the inhibition of enzyme activity and the disruption of metabolic processes .

Comparison with Similar Compounds

  • Butylhydrazine dihydrochloride
  • Isobutylhydrazine dihydrochloride
  • tert-Butylhydrazine dihydrochloride

Comparison: sec-Butylhydrazine dihydrochloride is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other butylhydrazine derivatives, which may have different reactivity and applications .

Properties

IUPAC Name

butan-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-3-4(2)6-5;;/h4,6H,3,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMBWQCMVFVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677616
Record name (Butan-2-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177361-36-2
Record name (Butan-2-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sec-Butylhydrazine dihydrochloride
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sec-Butylhydrazine dihydrochloride
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sec-Butylhydrazine dihydrochloride
Reactant of Route 4
sec-Butylhydrazine dihydrochloride
Reactant of Route 5
sec-Butylhydrazine dihydrochloride
Reactant of Route 6
sec-Butylhydrazine dihydrochloride

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